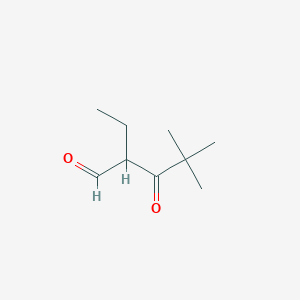

2-Ethyl-4,4-dimethyl-3-oxopentanal

Description

Significance of Alpha-Ketoaldehydes in Advanced Synthetic Design

Alpha-ketoaldehydes are organic compounds containing two adjacent carbonyl groups, one of which is an aldehyde and the other a ketone. This arrangement of functional groups imparts a unique and versatile reactivity profile. They are valuable building blocks in the synthesis of a wide array of more complex molecules, including various heterocycles. mdpi.com

The reactivity of alpha-ketoaldehydes is a subject of significant interest in organic synthesis. For instance, they can be used in peptide stapling by crosslinking two amine groups, a technique with potential biomedical applications. nih.gov The synthesis of alpha-ketoaldehydes can be achieved through various methods, including the selective oxidation of α-hydroxy ketones, a process that has been shown to be efficient using catalysts like copper(I) with oxygen as the oxidant. rsc.org Such synthetic routes provide access to a diverse range of alpha-ketoaldehyde structures.

Structural Characteristics and Chemical Importance of the 2-Ethyl-4,4-dimethyl-3-oxopentanal Scaffold

The scaffold of this compound is characterized by significant steric hindrance around the ketone functionality due to the presence of a tert-butyl group (two methyl groups on the adjacent carbon). This steric bulk can influence the molecule's reactivity, potentially allowing for selective reactions at the less hindered aldehyde group.

The synthesis of sterically hindered α-hydroxycarbonyls, which are structurally related to alpha-ketoaldehydes, has been a subject of research, highlighting the interest in molecules with congested architectures. nih.govorganic-chemistry.org The presence of an ethyl group at the alpha position to the aldehyde further contributes to the molecule's specific three-dimensional structure.

The chemical importance of this scaffold lies in its potential as a precursor in various chemical transformations. For example, a related compound, Ethyl 2-ethyl-4,4-dimethyl-3-oxopentanoate, shares a similar backbone and is noted in chemical databases, suggesting the utility of this structural framework in synthetic chemistry. nih.gov The reactivity of the aldehyde and ketone groups allows for a range of transformations, including nucleophilic additions, condensations, and redox reactions, to build more complex molecular frameworks. youtube.comyoutube.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-ethyl-4,4-dimethyl-3-oxopentanal |

InChI |

InChI=1S/C9H16O2/c1-5-7(6-10)8(11)9(2,3)4/h6-7H,5H2,1-4H3 |

InChI Key |

DMMNGWUHEPPCPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=O)C(=O)C(C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 2 Ethyl 4,4 Dimethyl 3 Oxopentanal

Fundamental Reactivity of Aldehyde and Ketone Moieties

The reactivity of 2-Ethyl-4,4-dimethyl-3-oxopentanal is primarily centered around the electrophilic nature of the carbonyl carbons and the acidity of the alpha-protons adjacent to these groups.

Nucleophilic Additions to Carbonyl Centers

Both the aldehyde and ketone groups in this compound are susceptible to nucleophilic attack. This is due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.inopenstax.org

The general mechanism for nucleophilic addition is as follows:

The nucleophile attacks the electrophilic carbonyl carbon.

The pi electrons of the C=O bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide intermediate yields an alcohol. libretexts.org

In the case of this compound, nucleophilic addition can occur at either the aldehyde or the ketone carbonyl. Aldehydes are generally more reactive towards nucleophiles than ketones for both electronic and steric reasons. ncert.nic.inlibretexts.org The single alkyl substituent on the aldehyde carbonyl offers less steric hindrance compared to the two alkyl groups on the ketone carbonyl. ncert.nic.in

Alpha-Proton Acidity and Enolization Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl groups (alpha-protons) of this compound exhibit enhanced acidity. This increased acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. ncert.nic.inlibretexts.orgucalgary.ca The pKa values for α-hydrogens of aldehydes are typically in the range of 16-18, while for ketones, they are around 19-21. libretexts.orglibretexts.org

This compound has two potentially enolizable positions: the carbon between the two carbonyl groups (C2) and the methylene (B1212753) group of the ethyl substituent. The proton at C2 is particularly acidic due to the stabilizing effect of both adjacent carbonyl groups, forming a highly stabilized enolate. ucalgary.ca

The formation of an enolate is the first step in many important reactions of carbonyl compounds, including aldol (B89426) condensations and alpha-halogenation. The equilibrium between the keto and enol tautomers is known as keto-enol tautomerism. libretexts.org For simple aldehydes and ketones, the keto form is generally more stable. However, the enol form is a crucial reactive intermediate. libretexts.org

Carbonyl Condensation Reactions

The ability of this compound to form enolates allows it to participate in a variety of condensation reactions, which are fundamental for forming new carbon-carbon bonds.

Aldol and Related Cross-Coupling Mechanisms

The aldol condensation is a cornerstone reaction of carbonyl compounds possessing at least one alpha-hydrogen. ncert.nic.inbyjus.com The reaction involves the nucleophilic addition of an enolate to a carbonyl group of another molecule. The initial product is a β-hydroxy aldehyde or ketone, which can then dehydrate to form an α,β-unsaturated carbonyl compound. pw.livelibretexts.org

This compound can theoretically undergo self-aldol condensation, where one molecule acts as the enolate donor and another as the electrophilic acceptor. Given the two carbonyl groups and multiple enolizable protons, a mixture of products would be expected.

More controlled reactions can be achieved through crossed aldol condensations, where two different carbonyl compounds are reacted. byjus.comdoubtnut.com For a crossed aldol reaction to be efficient, one of the carbonyl compounds should ideally not have any alpha-hydrogens to prevent self-condensation. uobabylon.edu.iqwikipedia.org

In the context of this compound, it could be reacted with a non-enolizable aldehyde, such as benzaldehyde (B42025) or formaldehyde. In this scenario, this compound would exclusively act as the enolate donor. The reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an alpha-hydrogen is known as the Claisen-Schmidt condensation. libretexts.orglibretexts.org

Cyclization Reactions and Formation of Cyclic Enones (e.g., from 2,2-Dimethyl-4-oxopentanal)

Dicarbonyl compounds can undergo intramolecular aldol reactions to form cyclic products. pearson.comlibretexts.org The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. libretexts.orgpressbooks.pub

A relevant analogue to this compound is 2,2-dimethyl-4-oxopentanal. nih.govchemsynthesis.com This compound can undergo an intramolecular aldol condensation to form a five-membered ring. The enolate formed by deprotonation of the methyl group of the ketone attacks the aldehyde carbonyl, leading to the formation of 4,4-dimethylcyclopent-2-en-1-one after dehydration. chegg.com

For this compound, an intramolecular aldol reaction could also be envisioned. Deprotonation at the C2 position would lead to an enolate that could potentially attack the aldehyde carbonyl. However, the steric hindrance from the gem-dimethyl group and the ethyl group might influence the feasibility and outcome of such a reaction.

Catalytic Transformations Involving this compound and Analogues

Catalysis offers a powerful tool to selectively transform the functional groups within this compound.

The aldehyde and ketone moieties in this compound can be reduced to alcohols using catalytic hydrogenation. britannica.com This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. britannica.com Asymmetric transfer hydrogenation (ATH) has emerged as a valuable method for the enantioselective reduction of ketones and diketones, often employing ruthenium-based catalysts. nih.govacs.orgacs.org The selective reduction of one carbonyl group in a diketone is a significant challenge but can be achieved by exploiting steric differences or by using specific catalysts and reaction conditions. acs.orgsioc-journal.cn

Conversely, the aldehyde group of this compound can be selectively oxidized to a carboxylic acid. britannica.commsu.edu Mild oxidizing agents can often achieve this transformation without affecting the ketone group. ncert.nic.in A variety of catalytic systems have been developed for the oxidation of alcohols to aldehydes and ketones, and some of these can be adapted for the selective oxidation of aldehydes. cmu.eduorganic-chemistry.org For instance, systems based on 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are known for the mild and selective oxidation of primary alcohols to aldehydes and can, under certain conditions, further oxidize aldehydes to carboxylic acids. cmu.eduorganic-chemistry.org

Metal-Catalyzed Processes

A thorough search for metal-catalyzed reactions involving this compound did not yield any specific research findings. In general, alpha-ketoaldehydes can participate in a variety of metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The specific outcomes of such reactions are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. For instance, selective reduction of the aldehyde or ketone functionality can often be achieved using specific catalytic systems. The steric bulk of the tert-butyl group in this compound would likely play a crucial role in directing the coordination of the metal center and influencing the stereochemical outcome of any such transformation. However, no literature is available to substantiate these general principles with concrete examples for this specific molecule.

Organocatalytic Reaction Pathways

Similarly, no dedicated studies on organocatalytic reactions of this compound were found. Organocatalysis offers a powerful toolbox for asymmetric synthesis, and alpha-ketoaldehydes are valuable substrates in many organocatalytic reactions, such as aldol and Michael additions. Proline and its derivatives are common organocatalysts that can activate aldehydes and ketones for various transformations. The differential reactivity of the two carbonyl groups in this compound could, in principle, be exploited in organocatalytic systems to achieve high levels of chemo- and enantioselectivity. The absence of published research in this area indicates a potential opportunity for future investigation.

Oxidative and Reductive Transformations of Alpha-Ketoaldehydes

The oxidation and reduction of alpha-ketoaldehydes are fundamental transformations. Generally, aldehydes are more readily oxidized to carboxylic acids than ketones. Mild oxidizing agents can often selectively oxidize the aldehyde group while leaving the ketone intact. Conversely, selective reduction can also be achieved, typically with the aldehyde being more reactive towards hydride reagents.

For this compound, one would predict that oxidation would yield 2-ethyl-4,4-dimethyl-3-oxopentanoic acid. Reductive processes could lead to a variety of products, including the corresponding diol (2-ethyl-4,4-dimethylpentane-1,2-diol), or selective reduction to either the keto-alcohol (2-ethyl-1-hydroxy-4,4-dimethylpentan-3-one) or the aldehyde-alcohol (2-ethyl-3-hydroxy-4,4-dimethylpentanal), depending on the reducing agent and reaction conditions. The significant steric hindrance from the tert-butyl group could influence the accessibility of each carbonyl group to the reagent.

Without experimental data specific to this compound, the following table represents a generalized summary based on the known reactivity of alpha-ketoaldehydes.

| Transformation | Reagent/Catalyst (Example) | Predicted Major Product of this compound |

| Oxidation | ||

| Selective Aldehyde Oxidation | Tollens' reagent (Ag(NH₃)₂⁺) | 2-ethyl-4,4-dimethyl-3-oxopentanoic acid |

| Strong Oxidation | Potassium permanganate (B83412) (KMnO₄) | Potential cleavage of C-C bond |

| Reduction | ||

| Selective Aldehyde Reduction | Sodium borohydride (B1222165) (NaBH₄) in specific conditions | 2-ethyl-3-hydroxy-4,4-dimethylpentanal |

| Ketone and Aldehyde Reduction | Lithium aluminum hydride (LiAlH₄) | 2-ethyl-4,4-dimethylpentane-1,2-diol |

| Catalytic Hydrogenation | H₂, Pd/C | 2-ethyl-4,4-dimethylpentane-1,2-diol |

It is crucial to reiterate that the information presented in the table is based on general chemical principles of a related class of compounds and has not been experimentally verified for this compound based on the available literature.

Advanced Characterization and Spectroscopic Analysis of 2 Ethyl 4,4 Dimethyl 3 Oxopentanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) would be utilized to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Ethyl-4,4-dimethyl-3-oxopentanal, one would expect to observe distinct signals for the aldehydic proton, the proton on the chiral center, the methylene (B1212753) protons of the ethyl group, the methyl protons of the ethyl group, and the protons of the two methyl groups attached to the quaternary carbon. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be key to assigning each signal to its corresponding protons.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon environments in the molecule. A ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the ketone, the carbonyl carbon of the aldehyde, the chiral carbon, the quaternary carbon, and the various methyl and methylene carbons.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 9.7 | Doublet | 200 - 205 |

| CH-CHO | 3.0 - 3.4 | Multiplet | 55 - 65 |

| Ketone (C=O) | - | - | 205 - 215 |

| Quaternary C | - | - | 45 - 55 |

| -CH₂-CH₃ | 1.5 - 1.8 | Multiplet | 20 - 30 |

| -CH₂-CH₃ | 0.8 - 1.0 | Triplet | 10 - 15 |

| -C(CH₃)₂ | 1.1 - 1.3 | Singlet | 25 - 35 |

Note: The table presents expected chemical shift ranges. Actual values can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₁₆O₂), the molecular ion peak [M]⁺ would be expected at m/z 156. Common fragmentation patterns would likely involve the loss of small neutral molecules or radicals, such as the ethyl group (loss of 29, [M-29]⁺), the tert-butyl group (loss of 57, [M-57]⁺), or the formyl group (loss of 29, [M-29]⁺). Analysis of these fragments helps to piece together the molecule's structure.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 156 | [C₉H₁₆O₂]⁺ | Molecular Ion |

| 127 | [C₇H₁₁O₂]⁺ | C₂H₅ |

| 99 | [C₅H₇O₂]⁺ | C₄H₉ |

| 85 | [C₅H₉O]⁺ | CHO, C₂H₅ |

| 57 | [C₄H₉]⁺ | C₅H₇O₂ |

Note: This table represents a hypothetical fragmentation pattern.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection due to the presence of the carbonyl groups. The retention time of the main peak would be used for identification, and the peak area would be used to determine its purity.

Gas Chromatography (GC) and Chiral Gas Chromatography

Gas Chromatography (GC) is suitable for separating and analyzing volatile compounds. This compound, being a relatively volatile aldehyde, can be analyzed by GC to determine its purity. A non-polar or mid-polar capillary column would be used, and the temperature of the column would be programmed to increase over time to ensure good separation of any impurities.

Chiral Gas Chromatography is a specialized GC technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound. Since this compound possesses a chiral center at the carbon atom bearing the ethyl and formyl groups, it can exist as a pair of enantiomers. A chiral GC column, which contains a chiral stationary phase, would be necessary to resolve the racemic mixture into two separate peaks, allowing for the determination of the enantiomeric excess (ee).

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and reduced solvent consumption. A UPLC method for this compound would offer a more rapid and sensitive assessment of its purity compared to traditional HPLC.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aldehyde C-H | 2820-2850 and 2720-2750 | C-H Stretch |

| Aldehyde C=O | 1720-1740 | C=O Stretch |

| Ketone C=O | 1705-1725 | C=O Stretch |

| Alkane C-H | 2850-3000 | C-H Stretch |

The presence of two distinct carbonyl stretching frequencies would be a key feature, helping to confirm the presence of both the aldehyde and ketone functional groups.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, there are no publicly accessible X-ray crystallography studies specifically detailing the solid-state structure of this compound. While crystallographic data is a cornerstone for the definitive determination of a molecule's three-dimensional arrangement in the solid state, providing precise bond lengths, bond angles, and conformational details, such an analysis for this particular compound has not been reported in published scientific literature.

The absence of single-crystal X-ray diffraction data means that key structural parameters for this compound in its crystalline form remain undetermined. This includes the unit cell dimensions, space group, and the precise atomic coordinates of each atom within the crystal lattice.

Computational Chemistry and Theoretical Studies on 2 Ethyl 4,4 Dimethyl 3 Oxopentanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn governs its reactivity. For a compound like 2-Ethyl-4,4-dimethyl-3-oxopentanal, methods such as Density Functional Theory (DFT) would typically be employed to investigate its electronic structure. These calculations could reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map.

Such analyses for β-dicarbonyl compounds, in general, show that the presence of two carbonyl groups significantly influences the acidity of the α-protons. youtube.com The delocalization of the resulting negative charge in the enolate form leads to enhanced stability. youtube.com However, without specific studies on this compound, quantitative predictions of its reactivity, such as the energies of its frontier orbitals or specific sites prone to nucleophilic or electrophilic attack, are not available.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This creates an energy landscape that can predict the most likely shapes the molecule will adopt.

For β-dicarbonyl compounds, the keto-enol tautomerism is a critical aspect of their conformational space. mdpi.com The ratio between the diketo and enol forms can be influenced by substituents and the polarity of the solvent. mdpi.com In the case of this compound, the steric hindrance from the ethyl and dimethyl groups would likely play a significant role in determining the preferred conformations and the barriers to rotation around its single bonds. Detailed studies on similar but different molecules, such as β-azapeptoids, have shown how bulky substituents can control backbone dihedrals. nih.gov However, specific energy landscapes and conformer populations for this compound have not been published.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a powerful computational tool used to understand how chemical reactions occur. By calculating the structure and energy of the transition state—the highest energy point along a reaction pathway—researchers can determine the activation energy and predict reaction rates.

For this compound, this could be applied to reactions such as alkylation at the α-carbon, a common transformation for β-dicarbonyl compounds. libretexts.orgpressbooks.pub Theoretical studies on the reactions of other carbonyl compounds have successfully elucidated reaction mechanisms and the influence of solvents. researchgate.net Modeling would help to understand how the bulky substituents on this compound might sterically hinder certain reaction pathways or favor others. Unfortunately, no such specific transition state models for reactions involving this compound are available in the literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR). These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. DFT calculations, for instance, have been successfully used to predict NMR parameters for various organic molecules, including other β-dicarbonyls. mdpi.comresearchgate.net

While commercial and chemical database entries for this compound may allude to the availability of NMR or other spectroscopic data, published theoretical predictions of these parameters are not found. bldpharm.comambeed.com Such a study would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus to predict the ¹H and ¹³C NMR chemical shifts, providing a valuable comparison with experimental data.

Applications of 2 Ethyl 4,4 Dimethyl 3 Oxopentanal in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthetic Sequences

No specific examples have been found in the surveyed literature that describe 2-Ethyl-4,4-dimethyl-3-oxopentanal as a key intermediate in well-documented multi-step synthetic sequences. Generally, molecules with its structural motifs—a sterically hindered ketone and a reactive aldehyde—can serve as intermediates. The aldehyde functionality allows for nucleophilic additions and reductions, while the ketone offers another site for reaction. The ethyl group at the alpha position to the aldehyde can influence the stereochemical outcome of reactions. However, without specific literature examples, any discussion of its role remains speculative.

Building Block for the Construction of Diverse Organic Scaffolds

While the bifunctional nature of this compound makes it a theoretical candidate for constructing diverse organic scaffolds, no published studies were identified that demonstrate this application. In principle, the aldehyde and ketone moieties could undergo sequential or selective reactions to form heterocyclic or carbocyclic systems. For instance, condensation reactions could lead to the formation of various ring structures. Nevertheless, there is no specific evidence in the literature of this compound being used for such purposes.

Precursor in Terpenoid Synthesis and Related Natural Product Chemistry

The presence of a gem-dimethyl group is a common structural feature in many terpenoids and other natural products. This might suggest a potential role for this compound as a precursor in the synthesis of such molecules. The gem-dimethyl group can impart specific conformational properties and metabolic stability to a molecule. However, a search of the relevant literature did not reveal any instances where this compound has been utilized as a precursor in the total synthesis of any terpenoid or other natural product.

Utility in the Stereocontrolled Synthesis of Chiral Aldehydes and Ketones

The chiral center at the second carbon position (bearing the ethyl group) suggests that this compound could potentially be used in stereocontrolled synthesis. Reactions involving the aldehyde or ketone could be influenced by this existing stereocenter, or the compound itself could be a target of asymmetric synthesis to produce enantiomerically pure chiral building blocks. Despite this potential, no studies detailing its application in the stereocontrolled synthesis of chiral aldehydes or ketones were found.

Future Research Trajectories and Challenges for 2 Ethyl 4,4 Dimethyl 3 Oxopentanal

Development of Novel and Efficient Synthetic Routes for Enantiopure Forms

The synthesis of enantiomerically pure 2-Ethyl-4,4-dimethyl-3-oxopentanal is a significant challenge due to the α-stereocenter bearing an ethyl group. The creation of such a chiral center adjacent to a sterically demanding pivaloyl group requires highly selective synthetic methods.

Current Challenges:

Steric Hindrance: The bulky tert-butyl group can impede the approach of reagents, making standard alkylation or condensation reactions difficult and often resulting in low yields.

Stereocontrol: Achieving high enantioselectivity in the creation of the C2 stereocenter is non-trivial. The development of asymmetric methods that can effectively differentiate between the two faces of a prochiral precursor is essential.

Competing Reactions: The presence of two carbonyl groups (aldehyde and ketone) with different reactivities, along with acidic α-protons, can lead to side reactions such as self-condensation or undesired enolization.

Future Research Directions: Future synthetic strategies will likely focus on catalytic asymmetric methods that can overcome these challenges. Organocatalysis, particularly enamine catalysis using chiral secondary amines, presents a promising avenue. brandeis.eduthieme-connect.comnih.govthieme-connect.com The transient formation of a chiral enamine from the corresponding aldehyde could allow for highly stereoselective alkylation or other functionalizations at the α-position. mdpi.com Another key area of exploration is transition-metal-catalyzed asymmetric synthesis, which has proven effective for creating challenging stereocenters. nih.govnih.govorganic-chemistry.orgresearchgate.net

| Potential Catalytic Approach | Catalyst Type | Rationale & Challenges |

| Asymmetric Enamine Catalysis | Chiral Proline Derivatives / Cinchona Alkaloids | Forms a chiral enamine intermediate to guide the electrophile. The challenge is overcoming the steric bulk of the pivaloyl group which may hinder catalyst binding and reactivity. brandeis.edu |

| Chiral Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Asymmetric alkylation of a precursor enolate under basic conditions. Success depends on the effective formation of a tight ion pair to induce asymmetry. |

| Transition Metal-Catalyzed Asymmetric Allylic Alkylation (AAA) | Palladium or Iridium complexes with chiral ligands | Could be used on a precursor to install the ethyl group. This is a powerful method for creating quaternary carbons, but adapting it for a tertiary center next to a bulky group is a key research question. researchgate.net |

| Asymmetric Hydrogenation | Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands | Asymmetric hydrogenation of an α,β-unsaturated precursor could establish the chiral center. The challenge lies in synthesizing the required unsaturated substrate. |

Exploration of Undiscovered Reactivity Patterns and Derivatization Strategies

The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity. The interplay between the aldehyde and the sterically encumbered ketone functionality is a key area for investigation.

Expected Reactivity: As a β-dicarbonyl compound, it is expected to readily form an enolate or enol. youtube.comyoutube.com However, the significant steric hindrance from the tert-butyl group will likely influence which of the two carbonyls participates in reactions and may favor O-alkylation over C-alkylation of the enolate in some cases. The aldehyde can undergo typical transformations such as oxidation, reduction, olefination, and condensation reactions. The ketone, being highly hindered, will likely be much less reactive towards nucleophiles.

Future Research Directions:

Selective Functionalization: A primary goal will be to develop conditions for the selective functionalization of either the aldehyde or the ketone. For instance, chemoselective reduction of the aldehyde in the presence of the hindered ketone should be feasible.

Tandem Reactions: The bifunctional nature of the molecule could be exploited in tandem or cascade reactions, where an initial reaction at one carbonyl group triggers a subsequent transformation at the other.

Derivatization for Analysis: Derivatization strategies are crucial for the detection and quantification of dicarbonyl compounds. nih.govoup.com Research into new derivatizing agents that can efficiently react with the sterically hindered carbonyl groups of this compound would be beneficial for analytical applications. researchgate.net

| Derivatization Strategy | Target Functionality | Potential Application |

| Oxime Formation | Aldehyde / Ketone | Characterization and potential for further rearrangement reactions (e.g., Beckmann). |

| Wittig Reaction | Aldehyde | Selective conversion of the aldehyde to an alkene, leaving the hindered ketone untouched. |

| Reductive Amination | Aldehyde | Synthesis of novel β-amino ketones. |

| Knoevenagel Condensation | Aldehyde | Formation of a new carbon-carbon bond at the α-position of an active methylene (B1212753) compound. |

Advancements in Catalytic Systems for Selective Transformations

The development of bespoke catalytic systems will be paramount to unlocking the synthetic potential of this compound. Catalysts must be designed to operate effectively in a sterically congested environment and to differentiate between the two carbonyl functionalities.

Challenges for Catalysis:

Substrate Recognition: Catalysts must be able to bind to the substrate despite the steric shield of the pivaloyl group. This may require catalysts with larger binding pockets or unconventional binding modes.

Chemoselectivity: Achieving selective transformation at either the aldehyde or the ketone is a major hurdle. For instance, a catalytic system for the α-functionalization of the ketone would need to overcome the higher reactivity of the aldehyde protons.

Stereoselectivity: For reactions involving the creation of new stereocenters, the catalyst must exert precise control over the three-dimensional arrangement of the product.

Future Research Directions:

Photoredox Catalysis: This emerging field could offer novel pathways for the functionalization of this compound through radical intermediates, which may be less sensitive to steric hindrance than traditional ionic pathways. nih.govfrontiersin.orgmdpi.com

Dual Catalysis: Combining two different catalytic cycles (e.g., organocatalysis and transition metal catalysis) could enable transformations that are not possible with a single catalyst. acs.org For example, an organocatalyst could activate the aldehyde while a transition metal catalyst activates a coupling partner.

Directed C-H Functionalization: Using the existing carbonyl groups as directing groups for transition metal-catalyzed C-H activation at other positions in the molecule could open up new avenues for derivatization. rsc.org

Computational Design of Novel Reactivity and Selectivity Pathways

Given the synthetic challenges, computational chemistry stands out as a powerful tool to guide future experimental work on this compound.

Role of Computational Chemistry:

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and predict the most likely sites of reaction. This can help to rationalize observed reactivity and predict the outcome of new reactions.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, including the structures of transition states and intermediates. acs.org This knowledge is invaluable for optimizing reaction conditions and designing more effective catalysts.

Catalyst Design: By modeling the interaction between the substrate and potential catalysts, researchers can rationally design new catalysts with improved activity and selectivity. This in-silico screening can save significant time and resources compared to a purely experimental approach.

Future Research Trajectories:

Mapping the Potential Energy Surface: A thorough computational study of the potential energy surface for various reaction types (e.g., aldol (B89426), Michael, C-H activation) would provide a roadmap for experimental exploration.

Virtual Catalyst Screening: Screening a virtual library of chiral catalysts for the enantioselective synthesis of this compound could identify promising candidates for laboratory investigation.

Understanding Non-covalent Interactions: Modeling the subtle non-covalent interactions that govern stereoselectivity in catalytic reactions will be crucial for designing catalysts that can deliver high enantiomeric excess for this challenging substrate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.